molecular formula C20H16N4O4 B15032793 N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

N'-[(E)-1H-benzimidazol-2-ylmethylidene]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide

Katalognummer: B15032793
Molekulargewicht: 376.4 g/mol
InChI-Schlüssel: UWJNAUMXAHXACC-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzodiazole derivatives.

Vorbereitungsmethoden

The synthesis of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE involves multiple steps. One common method includes the reaction of 7-amino-4-methylcoumarin with various organic halides to form intermediate compounds. These intermediates are then reacted with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide under specific conditions to yield the final product . The reaction conditions typically involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .

Analyse Chemischer Reaktionen

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common reagents used in these reactions include dichloromethane, triethylamine, and various halides . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It has shown potential as an antimicrobial and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and molecular interactions.

    Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. It is believed to inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell division . In cancer cells, it may induce apoptosis through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE can be compared with other benzodiazole and coumarin derivatives:

The uniqueness of N’-[(E)-(1H-1,3-BENZODIAZOL-2-YL)METHYLIDENE]-2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETOHYDRAZIDE lies in its dual functional groups, which contribute to its diverse biological activities.

Eigenschaften

Molekularformel

C20H16N4O4

Molekulargewicht

376.4 g/mol

IUPAC-Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C20H16N4O4/c1-12-8-20(26)28-17-9-13(6-7-14(12)17)27-11-19(25)24-21-10-18-22-15-4-2-3-5-16(15)23-18/h2-10H,11H2,1H3,(H,22,23)(H,24,25)/b21-10+

InChI-Schlüssel

UWJNAUMXAHXACC-UFFVCSGVSA-N

Isomerische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)N/N=C/C3=NC4=CC=CC=C4N3

Kanonische SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NN=CC3=NC4=CC=CC=C4N3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.